![molecular formula C13H15NO2S B1520425 N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide CAS No. 90401-89-1](/img/structure/B1520425.png)
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is S-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl) dimethylthiocarbamate, which more accurately reflects the structural hierarchy and functional group priorities according to systematic naming rules.
The compound's nomenclature reveals several key structural features that define its chemical identity. The "5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl" portion indicates a naphthalene ring system where positions 5, 6, 7, and 8 are saturated, with a ketone functional group at position 5. The "sulfanyl" designation indicates the presence of a sulfur atom serving as a connecting bridge between the naphthalene derivative and the formamide group. The "N,N-dimethyl" prefix specifies that both nitrogen-bound hydrogen atoms in the formamide group have been replaced with methyl substituents.
The Chemical Abstracts Service registry number 90401-89-1 provides a unique identifier for this compound in chemical databases and literature. This registration number facilitates precise identification and retrieval of chemical information across various scientific databases and commercial sources. The molecular descriptor language number MFCD16547678 serves as an additional identifier within chemical inventory systems.
The compound's classification within the broader tetrahydronaphthalene family places it among a diverse group of partially saturated polycyclic aromatic compounds. The presence of the thiocarbamate functional group further classifies this molecule within organosulfur chemistry, specifically as a derivative of carbamothioic acid. This dual classification reflects the compound's hybrid nature, combining features of both aromatic and aliphatic organic chemistry.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₃H₁₅NO₂S accurately represents the atomic composition of this compound. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 249.33 grams per mole. The molecular formula provides essential information for mass spectrometric analysis and molecular ion identification.
The structural representation can be expressed through several molecular notation systems. The Simplified Molecular Input Line Entry System representation is O=C(SC(C=C1CCC2)=CC=C1C2=O)N(C)C, which provides a linear textual description of the molecular structure. The International Chemical Identifier string InChI=1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 offers a standardized representation that uniquely identifies the compound's connectivity.
The International Chemical Identifier Key AMZNKLYLFKFXDT-UHFFFAOYSA-N serves as a fixed-length hash derived from the International Chemical Identifier, providing a compact identifier for database searches. This key system enables efficient computational handling of molecular structures in chemical informatics applications.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₅NO₂S | |
Molecular Weight | 249.33 g/mol | |
Exact Mass | 249.08235 | |
Chemical Abstracts Service Number | 90401-89-1 | |
Molecular Descriptor Language Number | MFCD16547678 |
The stereochemical configuration of this compound involves several conformational considerations. The tetrahydronaphthalene ring system exhibits a non-planar conformation due to the saturation of the six-membered ring portion. The cyclohexane-like ring can adopt chair or boat conformations, with the chair conformation typically being energetically favored. The ketone functional group at position 5 introduces additional conformational constraints through its planar geometry and potential for hydrogen bonding interactions.
The thiocarbamate linkage presents rotational flexibility around the carbon-sulfur and sulfur-carbon bonds. The dimethylamino group can undergo pyramidal inversion, though this process is typically rapid at room temperature. The overall molecular geometry represents a balance between these various conformational factors, resulting in a three-dimensional structure that influences the compound's physical and chemical properties.
Crystallographic Data and Conformational Analysis
The crystallographic analysis of this compound reveals important structural details about its solid-state arrangement. The compound exhibits a melting point range of 95-97 degrees Celsius, indicating a relatively well-defined crystalline structure. This melting point range suggests the presence of intermolecular interactions that stabilize the crystal lattice, likely including hydrogen bonding and van der Waals forces.
Solid-state nuclear magnetic resonance studies of related tetrahydronaphthalene derivatives have demonstrated the presence of dynamic disorder in crystalline forms. These investigations using carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance with dipolar dephasing techniques revealed that molecules in the solid state can exist in multiple conformational states that undergo dynamic exchange. Such behavior is particularly relevant for compounds containing flexible ring systems like the tetrahydronaphthalene moiety present in this compound.
The conformational analysis of tetrahydronaphthalene derivatives indicates that the saturated ring portion can adopt different conformations, with apparent activation energies for conformational interconversion being measurable through temperature-dependent nuclear magnetic resonance studies. For the specific compound under investigation, the presence of the ketone group and the thiocarbamate substituent would be expected to influence the preferred conformational states and their relative populations.
X-ray crystallographic investigations of structurally related compounds have shown that tetrahydronaphthalene derivatives can exhibit distinct molecular conformations within the crystal lattice. The presence of two distinct conformational states has been observed in similar systems, with the populations of each conformation being temperature-dependent. This conformational behavior has significant implications for understanding the physical properties and potential biological activities of such compounds.
Physical Property | Value | Method |
---|---|---|
Melting Point | 95-97°C | Experimental |
Physical Form | Powder | Visual Inspection |
Storage Temperature | Room Temperature | Standard Conditions |
Purity | 95% | Analytical Standards |
The molecular conformation in solution likely differs from the solid-state structure due to the increased molecular mobility and reduced intermolecular constraints. Nuclear magnetic resonance studies in solution would provide complementary information about the conformational preferences and dynamics of this compound under different conditions. The thiocarbamate linkage introduces additional conformational complexity, as rotation around the carbon-sulfur bonds can generate multiple rotameric states.
Comparative Analysis with Related Tetrahydronaphthalene Derivatives
The structural comparison of this compound with other tetrahydronaphthalene derivatives reveals important insights into structure-property relationships within this chemical family. Several related compounds provide valuable comparative data for understanding the impact of different substituents and functional groups on molecular properties.
N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide represents a closely related structure where the formamide group is directly attached to the tetrahydronaphthalene ring system rather than connected through a sulfur bridge. This compound has a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 grams per mole, making it significantly smaller than the target compound. The direct attachment eliminates the conformational flexibility introduced by the thiocarbamate linkage, providing insight into the structural role of the sulfur bridge.
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile offers another comparative structure with a molecular formula of C₁₁H₉NO. This compound features a nitrile group at position 2 instead of the thiocarbamate substitution, demonstrating how different electron-withdrawing groups affect the overall molecular properties. The presence of the nitrile functionality creates a more rigid and planar geometry compared to the flexible thiocarbamate chain.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide represents a halogenated derivative with a molecular formula of C₁₃H₁₄FNO₂. The introduction of fluorine substitution and the acetamide group instead of the thiocarbamate linkage demonstrates the impact of different heteroatom substitutions on molecular structure and properties. The molecular weight of 235.25 grams per mole is comparable to the target compound, allowing for meaningful property comparisons.
The comparative analysis reveals that the thiocarbamate functionality in the target compound introduces unique structural features not present in the related derivatives. The sulfur atom provides additional conformational flexibility while also serving as a potential site for various chemical interactions. The dimethylamino group contributes to the electron-donating character of the molecule, potentially affecting its reactivity and physical properties compared to compounds with simple amide functionalities.
N,n-dimethyl-n'-(5,6,7,8-tetrahydronaphth-1-yl)formamidine represents another related structure with a molecular formula of C₁₃H₁₈N₂. This compound features a formamidine group instead of the thiocarbamate linkage, demonstrating the structural diversity possible within the tetrahydronaphthalene family. The molecular weight of 202.15 grams per mole reflects the absence of oxygen and sulfur atoms, highlighting the contribution of these heteroatoms to the target compound's molecular properties.
The conformational behavior observed in related tetrahydronaphthalene derivatives suggests that the target compound likely exhibits similar dynamic properties. The presence of the thiocarbamate linkage would be expected to introduce additional conformational states and potentially affect the rates of conformational exchange. The electron-withdrawing nature of the carbonyl group in the thiocarbamate functionality may also influence the electronic properties of the tetrahydronaphthalene ring system.
Properties
IUPAC Name |
S-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)] N,N-dimethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNKLYLFKFXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The compound features three key structural elements:
- A 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl moiety (a partially hydrogenated naphthalene ring with a ketone group)
- A sulfanyl (–S–) linkage connecting the naphthalenyl group to the formamide
- An N,N-dimethyl formamide group attached via the sulfur atom
Preparation typically involves:
- Functionalization of the naphthalene ring to introduce the ketone and sulfanyl groups
- Formation of the thioether linkage by reacting a thiol or sulfide intermediate with a suitable formamide derivative
- Introduction of the N,N-dimethyl formamide moiety via substitution or amidation reactions
Related Preparation Methods from Literature and Analogous Compounds
While direct preparation procedures for this exact compound are scarce, related amine and thioether syntheses provide useful data:
These methods highlight effective strategies for introducing N,N-dimethylamine moieties and related functional groups under mild and green conditions, which can be adapted for the synthesis of the target compound.
Experimental Data and Characterization Insights
- NMR spectroscopy is essential for confirming the structure of the synthesized compound. For related dimethyl-naphthalenyl derivatives, typical ^1H NMR signals include aromatic protons in the 7.4–8.3 ppm range and methyl protons around 2.3 ppm.
- ^13C NMR data show characteristic signals for aromatic carbons and the formamide carbonyl carbon near 160–180 ppm.
- Purification is commonly performed using flash column chromatography on silica gel with hexanes/ethyl acetate mixtures.
- Mass spectrometry confirms molecular weight and formula, with high-resolution mass spectrometry matching calculated values closely.
Summary Table of Preparation Methods for Related Compounds
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of tetrahydronaphthalene compounds, including N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide, demonstrate notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. A study highlighted the synthesis of various tetrahydronaphthalene derivatives and their evaluation for antioxidant activity, suggesting that modifications in their structure can lead to enhanced efficacy against oxidative damage .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies have shown that certain tetrahydronaphthalene derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the sulfanyl group in this compound may contribute to its biological activity by facilitating interactions with cellular targets involved in cancer progression .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various polyfunctional tetrahydronaphthalene derivatives and evaluating their biological activities. The results demonstrated that specific modifications led to compounds with significant antitumor and antioxidant properties. The study concluded that the inclusion of different functional groups could enhance the therapeutic potential of these compounds .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
Another research effort involved a detailed SAR analysis of tetrahydronaphthalene derivatives, including this compound. The findings indicated that variations in substituents on the naphthalene ring significantly influenced the biological activity of the compounds. This analysis is crucial for guiding future drug design efforts targeting specific diseases .
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared to derivatives sharing the 5-oxo-tetrahydronaphthalene scaffold but differing in substituents and functional groups.
Table 1: Key Structural and Commercial Comparisons
Pharmacological and Industrial Relevance
Physicochemical and Commercial Differences
- Molecular Weight and Solubility : The target compound’s higher molecular weight (249.33 vs. 203.24 for the acetamide analogue) may reduce solubility but enhance binding affinity in biological systems.
- Cost and Availability : Commercial vendors offer the target compound at premium prices (e.g., $536/g for 1 g) compared to simpler acetamide derivatives, reflecting synthetic complexity .
Biological Activity
N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound was synthesized using a microwave-assisted method involving a mixture of 3-amino-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one and N,N-dimethylformamide dimethyl acetal. The reaction yielded yellow crystals with a melting point of 162 °C and a yield of 43% . Characterization was performed using various spectroscopic techniques:
Technique | Observations |
---|---|
IR Spectrum | Peaks at 1667 cm (C=O), 1621 cm (C=N) |
1H-NMR | δ: 1.78–1.88 (m, 4H), 2.6 (t, 2H), 3.3 (s, 6H) |
13C-NMR | δ: 22.17–163.27 (various carbon environments) |
Biological Activity
The biological activity of this compound has been explored in several studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .
Anticancer Activity
Research indicates that derivatives of tetrahydronaphthalene compounds often show promising anticancer properties. In one study, compounds structurally related to this compound were evaluated against various cancer cell lines including HeLa and MCF7. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study on Anticancer Properties : A study assessed the anticancer efficacy of tetrahydronaphthalene derivatives against HepG2 and Colo205 cell lines. The results showed that these compounds significantly inhibited cell proliferation compared to untreated controls .
- Antibacterial Screening : Another study screened various derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound showed IC50 values comparable to standard antibiotics .
The proposed mechanisms for the biological activities include:
- Antibacterial : Disruption of bacterial membrane integrity leading to cell lysis.
- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of specific oncogenic signaling pathways.
Q & A
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.